molecular formula C38H40N10 B14009274 N,N,N',N'-tetrakis[(1-methylbenzimidazol-2-yl)methyl]ethane-1,2-diamine CAS No. 81624-53-5

N,N,N',N'-tetrakis[(1-methylbenzimidazol-2-yl)methyl]ethane-1,2-diamine

Cat. No.: B14009274
CAS No.: 81624-53-5
M. Wt: 636.8 g/mol
InChI Key: LZYCQMATHABWFM-UHFFFAOYSA-N
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Description

1,2-Ethanediamine,N1,N1,N2,N2-tetrakis[(1-methyl-1H-benzimidazol-2-yl)methyl]- is a complex organic compound known for its unique structure and properties This compound features a central ethylenediamine core with four benzimidazole groups attached via methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-ethanediamine,N1,N1,N2,N2-tetrakis[(1-methyl-1H-benzimidazol-2-yl)methyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with ethylenediamine and 1-methyl-1H-benzimidazole.

    Formation of Intermediates: The benzimidazole groups are first functionalized with a suitable leaving group, such as a halide (e.g., chloromethyl benzimidazole).

    Nucleophilic Substitution: The functionalized benzimidazole is then reacted with ethylenediamine under nucleophilic substitution conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine,N1,N1,N2,N2-tetrakis[(1-methyl-1H-benzimidazol-2-yl)methyl]- can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the benzimidazole groups or the ethylenediamine core.

    Substitution: The benzimidazole groups can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized benzimidazole derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

1,2-Ethanediamine,N1,N1,N2,N2-tetrakis[(1-methyl-1H-benzimidazol-2-yl)methyl]- has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,2-ethanediamine,N1,N1,N2,N2-tetrakis[(1-methyl-1H-benzimidazol-2-yl)methyl]- involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, affecting their function.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or enzymatic activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine, N,N,N’,N’-tetramethyl-: A simpler analog with four methyl groups instead of benzimidazole groups.

    1,2-Bis(dimethylamino)ethane: Another related compound with dimethylamino groups.

Uniqueness

1,2-Ethanediamine,N1,N1,N2,N2-tetrakis[(1-methyl-1H-benzimidazol-2-yl)methyl]- is unique due to the presence of benzimidazole groups, which confer distinct chemical and biological properties compared to simpler analogs

Properties

CAS No.

81624-53-5

Molecular Formula

C38H40N10

Molecular Weight

636.8 g/mol

IUPAC Name

N,N,N',N'-tetrakis[(1-methylbenzimidazol-2-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C38H40N10/c1-43-31-17-9-5-13-27(31)39-35(43)23-47(24-36-40-28-14-6-10-18-32(28)44(36)2)21-22-48(25-37-41-29-15-7-11-19-33(29)45(37)3)26-38-42-30-16-8-12-20-34(30)46(38)4/h5-20H,21-26H2,1-4H3

InChI Key

LZYCQMATHABWFM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN(CCN(CC3=NC4=CC=CC=C4N3C)CC5=NC6=CC=CC=C6N5C)CC7=NC8=CC=CC=C8N7C

Origin of Product

United States

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